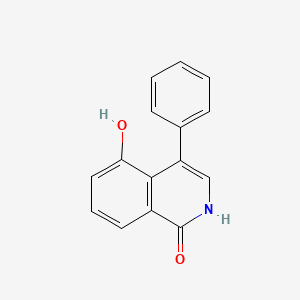

5-Hydroxy-4-phenylisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

656234-16-1 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

5-hydroxy-4-phenyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H11NO2/c17-13-8-4-7-11-14(13)12(9-16-15(11)18)10-5-2-1-3-6-10/h1-9,17H,(H,16,18) |

InChI Key |

LNYJWTLECZKOMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |

Origin of Product |

United States |

Synthesis and Characterization of 5 Hydroxy 4 Phenylisoquinolin 1 2h One

The synthesis of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one can be approached through various synthetic routes, often involving the construction of the isoquinolinone core followed by or incorporating the introduction of the hydroxyl and phenyl substituents. While specific synthetic details for this exact molecule are not extensively published in readily available literature, general methods for the synthesis of 4-substituted and 5-hydroxyisoquinolinones can be adapted. One potential strategy involves the reaction of a suitably substituted homophthalic anhydride (B1165640) with an appropriate amine, followed by cyclization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.25 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not reported |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

| pKa | Not reported |

Note: Some properties are predicted based on the structure as explicit experimental data is not widely available.

Table 2: Spectroscopic Data for a Closely Related Analog: 4-phenylisoquinolin-1(2H)-one

| Spectroscopic Technique | Key Signals |

| ¹H NMR (CDCl₃, ppm) | δ 8.43 (dd, J = 8.1, 1.3 Hz, 1H), 7.67 (td, J = 7.4, 1.5 Hz, 1H), 7.59 (d, J = 8.5 Hz, 2H), 7.54–7.47 (m, 2H), 7.38 (d, J = 8.4 Hz, 2H), 6.46 (s, 1H), 5.87 (s, 1H), 4.38 (s, 2H), 1.33 (s, 9H) |

| ¹³C NMR (CDCl₃, ppm) | δ 166.9, 163.5, 142.8, 136.6, 134.6, 133.0, 132.0, 131.2, 128.3, 127.2, 126.2, 125.0, 123.9, 108.4, 51.7, 50.6, 28.8 |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1650 (C=O), ~1600, 1480 (aromatic C=C) |

| Mass Spectrometry (m/z) | 221.08 [M]+ |

Note: The data presented is for a closely related analog and is intended to provide a general understanding of the expected spectroscopic features. The presence of the hydroxyl group at the 5-position in the target molecule would introduce additional signals and shifts in the spectra.

Biological and Pharmacological Profile of Isoquinolinone Derivatives

Derivatives of the isoquinolin-1(2H)-one scaffold have demonstrated a remarkable range of biological activities. The specific substitutions on the core structure play a crucial role in determining their pharmacological profile.

For instance, certain isoquinolin-1(2H)-one derivatives have been investigated as positive ago-allosteric modulators (PAAMs) of the 5-HT₂C receptor, a target implicated in various neurological disorders. nih.gov In one study, a derivative, compound 4i , exhibited potent PAAM activity with an EC₅₀ of 1 nM and significant selectivity over other serotonin (B10506) receptors. nih.gov This highlights the potential of the isoquinolinone scaffold in the development of novel central nervous system therapeutics.

Furthermore, other studies have explored the antioomycete activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives against plant pathogens. nih.gov One compound, I23 , showed high in vitro potency against Pythium recalcitrans with an EC₅₀ value of 14 μM, demonstrating the scaffold's potential in agricultural applications. nih.gov

Table 3: Biological Activity of Selected Isoquinolin-1(2H)-one Derivatives

| Compound | Target/Activity | IC₅₀/EC₅₀ | Reference |

| 4i | 5-HT₂C Receptor (PAAM) | 1 nM (EC₅₀) | nih.gov |

| I23 | Pythium recalcitrans | 14 μM (EC₅₀) | nih.gov |

Note: The compounds listed are derivatives of the isoquinolin-1(2H)-one scaffold and not the specific subject of this article. This data is presented to illustrate the biological potential of the core structure.

Conclusion

Classical and Contemporary Approaches to the Isoquinolinone Nucleus

The construction of the isoquinolinone core has evolved from classical cyclization reactions to modern, highly efficient catalytic methods. These approaches provide access to a diverse range of substituted isoquinolinones.

Classical methods for constructing the isoquinoline (B145761) framework, the precursor to isoquinolinones, often rely on powerful intramolecular cyclization reactions. These methods form the bedrock of isoquinoline synthesis.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones. virascience.com This reaction involves the intramolecular cyclodehydration of a β-arylethylamide, typically promoted by a dehydrating agent under acidic conditions. virascience.comresearchgate.net Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). virascience.comresearchgate.net The reaction is particularly effective when the aromatic ring is activated by electron-donating groups. virascience.com The mechanism is believed to proceed through an electrophilic aromatic substitution, involving either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate, which then undergoes cyclization. virascience.comresearchgate.net

The Pictet-Spengler reaction provides another classical route, consisting of the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) followed by an acid-catalyzed ring closure. nih.govorganic-chemistry.org This reaction is a special case of the Mannich reaction and is fundamental for producing tetrahydroisoquinolines. nih.govorganic-chemistry.org These intermediates can then be oxidized to form the isoquinoline or isoquinolinone core. The reaction is driven by the formation of an electrophilic iminium ion, which undergoes intramolecular attack by the electron-rich aryl ring. organic-chemistry.org While traditionally requiring strong acids and heat, milder conditions have also been developed. organic-chemistry.org

In recent decades, modern catalytic methods have revolutionized the synthesis of isoquinolinones, offering higher efficiency, atom economy, and functional group tolerance compared to classical approaches.

Transition-metal catalysis, particularly involving palladium (Pd), rhodium (Rh), and ruthenium (Ru), has emerged as a powerful tool for constructing the isoquinolinone scaffold through C-H bond activation and annulation strategies. researchgate.net These methods allow for the formation of the heterocyclic ring from readily available, monofunctionalized precursors in a rapid and atom-economical manner.

Palladium-catalyzed reactions are particularly prominent. For instance, the Heck reaction , which couples an unsaturated halide with an alkene, can be adapted for intramolecular cyclization to build the isoquinolinone ring. researchgate.netwikipedia.org Another powerful palladium-catalyzed method is the Suzuki-Miyaura coupling , which forms carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is highly effective for introducing aryl groups, such as the phenyl group at the C-4 position of the isoquinolinone core. nih.govnih.gov Research has demonstrated the synthesis of 8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones via Suzuki coupling, highlighting the versatility of this method for creating complex derivatives. nih.gov These C-H activation/annulation strategies often involve the use of a directing group on the starting material to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. researchgate.net

Table 1: Examples of Transition-Metal Catalyzed Reactions for Isoquinolinone Synthesis

| Reaction Type | Catalyst/Reagents | Starting Materials | Product Type | Ref. |

| C-H/N-H Activation | Pd(OAc)₂ | N-methoxybenzamide, Diphenylacetylene | 3,4-Diphenyl-2-methoxyisoquinolin-1(2H)-one | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₂Cl₂, Sphos, K₂CO₃ | 8-Bromo-2-phenylisoquinolin-1(2H)-one, Pyrimidineboronic acid | 8-Pyrimidinyl-2-phenylisoquinolin-1(2H)-one | nih.gov |

| Heck Reaction | Pd(II) catalyst | 2-(1-Alkynyl)benzaldimine, Alkene | 4-(1-Alkenyl)-3-arylisoquinoline | researchgate.net |

| C-H Activation/Annulation | Ru(II) catalyst | Aromatic ketoxime, Alkyne | Substituted Isoquinoline | organic-chemistry.org |

Modern synthesis has also embraced alternative energy sources to drive chemical reactions under milder and more efficient conditions.

Photoredox catalysis , utilizing visible light, has become a powerful strategy for organic synthesis. This approach enables the generation of radical intermediates under exceptionally mild conditions, which can then participate in cyclization reactions to form the isoquinolinone core. Metal-free, photoinitiated deaminative [4+2] annulation reactions of alkynes and N-amidopyridinium salts have been developed to produce a variety of isoquinolone derivatives with good functional group tolerance.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields. This technique has been successfully applied to various heterocyclic syntheses, including that of isoquinolinones. The efficient and uniform heating provided by microwaves can accelerate classical reactions and facilitate catalytic cycles that might be sluggish under conventional heating. For example, microwave irradiation has been used to expedite palladium-catalyzed coupling-imination-annulation sequences to afford substituted isoquinolines in good yields. organic-chemistry.org

Modern Catalytic Methodologies for Isoquinolinone Synthesis

Targeted Synthesis of this compound and Specific Structural Relatives

While general methods provide the foundation, the synthesis of a specifically substituted compound like this compound requires a targeted approach that carefully considers the introduction of both the C-4 phenyl group and the C-5 hydroxyl group.

The direct synthesis of this compound is not extensively documented, but efficient routes can be devised by combining modern synthetic methodologies. A logical retrosynthetic approach would involve constructing the isoquinolinone core first, followed by the strategic introduction of the phenyl and hydroxyl substituents, or building the core from precursors already containing these functionalities.

A key challenge is the introduction of the phenyl group at the C-4 position. Modern cross-coupling reactions are ideally suited for this transformation. A plausible strategy involves the synthesis of a 4-halo-isoquinolin-1(2H)-one intermediate (e.g., 4-bromo-5-hydroxyisoquinolin-1(2H)-one). This intermediate could then undergo a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. nih.govnih.gov This palladium-catalyzed reaction is known for its high efficiency and tolerance of various functional groups, making it suitable for complex substrates.

Alternatively, a Heck reaction could be employed, coupling a 4-unsubstituted isoquinolinone derivative with an aryl halide. researchgate.net Another advanced approach is the direct C-H functionalization of the C-4 position of a 5-hydroxyisoquinolin-1(2H)-one precursor. This atom-economical method avoids the need for a pre-installed halogen at the C-4 position, instead activating the C-H bond directly for arylation. researchgate.netorganic-chemistry.org

The synthesis of the core ring can be achieved through methods like the Castagnoli–Cushman reaction, which has been used to produce various 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov The starting materials for such reactions would need to be appropriately substituted to yield the desired 5-hydroxy pattern on the final product. For instance, starting with a 2-carboxy-3-hydroxybenzaldehyde derivative could position the hydroxyl group correctly in the final isoquinolinone ring.

Table 2: Key Strategies for the Synthesis of 4-Phenylisoquinolinone Scaffolds

| Method | Key Transformation | Reagents/Catalyst | Description | Ref. |

| Suzuki-Miyaura Coupling | C-C Bond Formation | Phenylboronic Acid, Pd Catalyst, Base | Couples a 4-halo-isoquinolinone with phenylboronic acid to install the C-4 phenyl group. | nih.govnih.gov |

| Heck Reaction | C-C Bond Formation | Aryl Halide, Alkene, Pd Catalyst, Base | Forms a substituted alkene, adaptable for intramolecular cyclization or intermolecular coupling at C-4. | researchgate.netwikipedia.org |

| Direct C-H Arylation | C-H Activation/Functionalization | Transition-Metal Catalyst (e.g., Pd, Rh) | Directly couples the C-H bond at the 4-position of the isoquinolinone ring with an aryl source. | researchgate.netorganic-chemistry.org |

| Copper-Catalyzed Annulation | Cyclization/Annulation | Ugi Adduct, Substituted Ethanone, CuBr | A sequence involving a multicomponent reaction followed by copper-catalyzed annulation to form the isoquinolinone ring. | acs.org |

Strategies for Regioselective Functionalization

Once the this compound scaffold is obtained, its further functionalization in a regioselective manner is crucial for exploring its chemical space. The electronic nature of the isoquinolinone ring, influenced by the electron-donating hydroxyl group and the lactam functionality, dictates the reactivity of its various positions. The C-H bonds of the isoquinolinone core are potential sites for functionalization through transition metal-catalyzed C-H activation. nih.gov

For the isoquinolinone nucleus, the positions ortho and para to the hydroxyl group (C6 and C8) are electronically activated, making them susceptible to electrophilic substitution. Conversely, transition metal-catalyzed C-H functionalization often exhibits different regioselectivity. For instance, cobalt(III)-catalyzed C(sp²)-H alkenylation of N-protected isoquinolones has been shown to proceed at specific positions, guided by the directing group on the nitrogen atom. nih.gov Similarly, hydrosilylation of isoquinolines can occur regioselectively at the C7 position. nih.gov The presence of the 5-hydroxy and 4-phenyl substituents will undoubtedly influence the outcome of such reactions, and specific conditions would need to be developed to control the regioselectivity.

Chemical Derivatization and Scaffold Modification Studies

The modification of the this compound scaffold is essential for investigating its potential in various research contexts, such as in the development of molecular probes or as starting points for medicinal chemistry programs.

Installation of Diverse Substituents for Structure-Activity Exploration

Structure-activity relationship (SAR) studies are fundamental to understanding how different chemical modifications on a core scaffold influence its biological or chemical properties. For the isoquinolinone scaffold, SAR studies have been particularly prominent in the context of Poly(ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net In these studies, various substituents are systematically introduced at different positions of the isoquinolinone ring to probe their interactions with the target protein.

For this compound, several key positions can be targeted for derivatization to build a library of analogues for SAR exploration:

N2-Position: The nitrogen atom of the lactam can be substituted with a variety of alkyl or aryl groups. This is often achieved through N-alkylation or N-arylation reactions. The nature of the substituent at this position can significantly impact the molecule's properties, including its solubility and steric profile. In the context of PARP inhibitors, this position often bears a linker connected to another functional group designed to interact with specific residues in the enzyme's active site. nih.gov

C5-Hydroxyl Group: The phenolic hydroxyl group can be derivatized to form ethers or esters. These modifications can alter the hydrogen-bonding capabilities and lipophilicity of the molecule.

Isoquinolinone Core: The remaining positions on the benzo portion of the isoquinolinone ring (C6, C7, C8) are also amenable to substitution, typically through electrophilic aromatic substitution or transition metal-catalyzed C-H functionalization.

The following table summarizes potential derivatization strategies for SAR studies:

| Position of Modification | Type of Modification | Potential Substituents | Rationale for Modification |

| N2 | Alkylation/Arylation | Alkyl chains, benzyl (B1604629) groups, substituted phenyl rings | Modulate solubility, steric bulk, and introduce further points for derivatization. |

| C5-OH | Etherification/Esterification | Methyl, ethyl, benzyl ethers; acetate, benzoate (B1203000) esters | Alter hydrogen bonding capacity and lipophilicity. |

| C4-Phenyl Ring | Substitution | Halogens, alkyl, alkoxy, nitro, cyano groups | Modulate electronic properties and steric profile of the aryl substituent. |

| C6, C7, C8 | Electrophilic Substitution/C-H Functionalization | Halogens, nitro, acyl groups | Explore the impact of substitution on the benzo portion of the scaffold. |

Bioisosteric Modifications for Enhanced Research Utility

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in chemical biology and drug design to enhance a molecule's properties without drastically altering its core structure. researchgate.netnih.gov For this compound, several bioisosteric modifications can be envisaged to improve its utility in research.

The phenolic hydroxyl group at the C5 position is a key feature of the molecule. However, phenols can be susceptible to metabolic oxidation and can have unfavorable pharmacokinetic properties. nih.gov Therefore, replacing the phenol (B47542) with a suitable bioisostere could be advantageous. A number of phenol bioisosteres have been explored, including various heterocyclic rings that can mimic the hydrogen-bonding capabilities of the hydroxyl group. researchgate.netnih.gov

The following table outlines potential bioisosteric replacements for the key functional groups of this compound:

| Original Functional Group | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Hydroxyl (-OH) | C5 | -NH₂, -SH, -CH₂OH, acidic N-H containing heterocycles (e.g., tetrazole, benzimidazolone) | To modulate acidity, hydrogen bonding capacity, and metabolic stability. researchgate.netnih.gov |

| Phenyl | C4 | Thiophene, Pyridine, Cyclohexyl | To alter aromaticity, polarity, and potential for pi-stacking interactions. |

| Lactam Carbonyl (C=O) | C1 | Thiocarbonyl (C=S), Sulfonamide (-SO₂-) | To modify hydrogen bond acceptor strength and chemical reactivity. |

These bioisosteric modifications can lead to analogues with altered physicochemical properties, such as lipophilicity and hydrogen bonding potential, which can be useful for optimizing the molecule for specific research applications. The replacement of the phenyl ring with other aromatic or non-aromatic rings can also be used to probe the importance of the aryl-aryl interaction that may be present in potential binding contexts.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The antioxidant potential of isoquinolinone derivatives, particularly those possessing hydroxyl groups, is an area of active investigation. The core structure, featuring a phenolic moiety, suggests an inherent capacity to interact with and neutralize free radicals, which are key drivers of oxidative stress.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com Phenolic compounds are recognized as significant naturally occurring antioxidants that can scavenge free radicals and protect against oxidation. nih.gov The antioxidant activity of these compounds is often linked to their ability to activate cellular defense mechanisms, such as the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, which is crucial for cellular protection against oxidative stress. mdpi.comnih.gov Activation of this pathway upregulates the expression of various cytoprotective genes. nih.gov While direct studies on this compound's effect on the Nrf2 pathway are not extensively detailed in the provided results, its phenolic structure is characteristic of compounds that modulate such cellular antioxidant systems. nih.gov The primary mechanisms by which phenolic antioxidants scavenge free radicals include Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov In the HAT mechanism, the antioxidant donates a hydrogen atom to a radical, quenching it. nih.govnih.gov In SET-based mechanisms, the antioxidant transfers an electron to the radical. nih.gov

The efficacy of a phenolic antioxidant is governed by both thermodynamic and kinetic factors. nih.govrsc.org Key thermodynamic parameters used to evaluate radical scavenging activity include bond dissociation enthalpy (BDE), ionization potential (IP), proton dissociation enthalpy (PDE), proton affinity (PA), and electron transfer enthalpy (ETE). nih.govplos.org A lower BDE for the phenolic O-H bond indicates a greater ease of hydrogen atom donation, which is a critical step in the HAT mechanism. nih.govscienceopen.com The stability of the resulting phenoxyl radical, often enhanced by resonance delocalization over the aromatic ring, is also a crucial factor. scienceopen.com

Three primary antioxidant mechanisms are considered:

Hydrogen Atom Transfer (HAT): A direct transfer of a H-atom from the antioxidant to the radical. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred from the antioxidant to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov

The favorability of each pathway depends on the specific molecular structure and the solvent environment. plos.orgnih.gov While specific thermodynamic and kinetic data for this compound are not detailed in the search results, its structure as a phenolic compound suggests its potential to operate via these mechanisms to exert antioxidant effects. nih.govscienceopen.com

Antimicrobial Investigations

Derivatives of the isoquinolinone scaffold have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both fungi and bacteria.

A study on secondary metabolites from an endophytic fungus, Penicillium sp. R22, led to the isolation of 5-hydroxy-8-methoxy-4-phenylisoquinolin-1(2H)-one. nih.gov This compound, along with other isolated alkaloids, was tested for its antimicrobial properties. The results indicated that it possesses strong antifungal activity. nih.gov While specific details on the fungal strains inhibited by this particular compound were not fully elaborated in the abstract, the study confirmed its notable efficacy as an antifungal agent. nih.gov Other research has shown that derivatives of 8-hydroxyquinoline (B1678124) can exhibit potent antifungal activity against a range of human fungal pathogens, including various Candida species, with some compounds showing minimum inhibitory concentrations (MICs) as low as ≤ 0.0313 μg/mL. nih.gov The mechanism of action for some antifungal compounds involves the generation of reactive oxygen species, leading to oxidative stress and destabilization of mitochondrial integrity in fungal cells. mdpi.com

The isoquinoline framework is an attractive scaffold for developing antibacterial agents. mdpi.comuts.edu.au Numerous derivatives have been synthesized and tested against a spectrum of bacteria, showing particular promise against Gram-positive pathogens. mdpi.comnih.gov

Antibacterial Spectrum: Studies have demonstrated that isoquinoline derivatives can be effective against clinically significant bacteria, including drug-resistant strains. For example, certain tricyclic isoquinoline derivatives showed activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Another class, alkynyl isoquinolines, exhibited potent bactericidal activity against a wide array of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and drug-resistant S. pneumoniae. nih.gov Isoquinoline-3-carboxylic acid was found to have significant activity against several plant pathogenic bacteria. researchgate.net

Investigated Modes of Action: The mechanisms through which isoquinolinone derivatives exert their antibacterial effects are varied. Some compounds are believed to interfere with bacterial DNA gyrase and topoisomerase IV activity, essential enzymes for DNA replication. mdpi.com Other potential mechanisms include the perturbation of the bacterial cell wall and nucleic acid biosynthesis. nih.govmdpi.com For plant pathogens, isoquinoline-3-carboxylic acid was observed to destroy cell membrane integrity, inhibit motility and biofilm formation, and reduce exopolysaccharide production. researchgate.net In Pseudomonas aeruginosa, a novel synthetic isoquinoline derivative was found to down-regulate the expression of important virulence factors and inhibit proteins crucial for quorum sensing and membrane integrity.

| Derivative Class | Target Bacteria | Reported Activity (MIC) | Source |

|---|---|---|---|

| Tricyclic Isoquinolines (Compound 8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinolines (Compound 8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinolines (Compound 8f) | Enterococcus faecium | 64 µg/mL | mdpi.com |

| Alkynyl Isoquinolines (HSN584 & HSN739) | Gram-positive bacteria (e.g., MRSA, VRE) | 4–16 µg/mL | nih.gov |

| Isoquinoline-3-carboxylic acid | Ralstonia solanacearum, Acidovorax citrulli, etc. | EC50: 8.38–17.35 μg/mL | researchgate.net |

| Pyrimido-isoquinolin-quinones | Methicillin-resistant S. aureus | 2–32 µg/mL | nih.gov |

| 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,- tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0–24.0 µg/mL |

Research on Antitumor and Antiproliferative Properties of Isoquinolinone Derivatives

The isoquinolinone scaffold is a key structural component in a variety of natural and synthetic compounds that exhibit significant antitumor and antiproliferative activities. semanticscholar.orgresearchgate.netmdpi.com Research has demonstrated that derivatives of isoquinolinone can inhibit cancer cell growth across a wide range of human tumor cell lines, including those from leukemia, lung, colon, breast, and ovarian cancers. researchgate.netuniv.kiev.uanih.gov

The mechanisms underlying these anticancer effects are diverse. Isoquinoline derivatives have been shown to induce cell cycle arrest, apoptosis (programmed cell death), and autophagy. researchgate.netresearchgate.net Specific molecular targets have also been identified. For instance, some derivatives act as inhibitors of apoptosis proteins (IAPs), which are often overexpressed in cancer cells. nih.gov By downregulating IAPs like XIAP, cIAP-1, and survivin, these compounds can promote apoptosis in tumor cells. nih.gov Other isoquinolinones function as Topoisomerase I (Topo-I) inhibitors, interfering with DNA replication and leading to cancer cell death. rsc.org The antiproliferative activity can also be mediated through the modulation of key signaling pathways involved in tumor growth, invasion, and angiogenesis. univ.kiev.uanih.gov

The potency of these compounds is highly dependent on their specific chemical structure, including the nature and position of substituents on the isoquinolinone core. univ.kiev.uanih.gov For example, studies on 3-aminoisoquinolin-1(2H)-one derivatives found that compounds with a thiazolyl or pyrazolyl substituent were particularly effective. univ.kiev.ua In another series, 3-(p-Tolyl)isoquinolin-1-amine demonstrated potent activity against acute lymphoblastic leukemia cells, with IC50 values in the sub-micromolar to low micromolar range. nih.gov

| Derivative | Cancer Cell Line | Reported Activity | Source |

|---|---|---|---|

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (Average) | GI50: -5.18 (log M) | univ.kiev.ua |

| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | RS4;11 (B-ALL) | IC50: 0.54 µM | nih.gov |

| 3-(p-Tolyl)isoquinolin-1-amine (FX-9) | CEM (T-ALL) | IC50: 1.94 µM | nih.gov |

| Phenylaminoisoquinoline-5,8-quinone (Compound 4b) | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Submicromolar IC50 values | nih.gov |

| Pyrrolo[2,1-a]isoquinoline (Compound 187a) | HCT-15 (colon) | IC50: 0.01 μM | rsc.org |

Exploration of Tubulin Interaction and Polymerization Inhibition

While direct studies on the tubulin interaction of this compound are not extensively documented in publicly available research, the broader class of isoquinoline and quinoline (B57606) derivatives has demonstrated significant activity as tubulin polymerization inhibitors. These compounds often exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis.

Research into related structures, such as 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives, has shown that these compounds can act as potent tubulin polymerization inhibitors. For instance, certain derivatives have been found to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule assembly and inducing G2/M phase cell cycle arrest. Molecular docking studies of these analogs have helped to elucidate the structure-activity relationships, highlighting the importance of the substitution pattern on the phenyl ring for optimal activity.

Similarly, other heterocyclic systems incorporating the isoquinoline or quinoline scaffold have been investigated for their antitubulin activity. For example, some 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives have been shown to inhibit tubulin polymerization, with the hydroxy-substituted derivatives being particularly active. nih.gov These compounds were also found to compete for the colchicine-binding site on tubulin. nih.gov Furthermore, studies on 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have identified potent inhibitors of tubulin polymerization that bind to the colchicine site and disrupt microtubule growth rates in vitro. rsc.org

The collective findings from these related compounds suggest that the this compound scaffold is a promising candidate for the development of novel tubulin polymerization inhibitors. Further investigation is warranted to determine its specific binding affinity for tubulin and its efficacy in inhibiting microtubule dynamics.

Table 1: Tubulin Polymerization Inhibition by Isoquinoline and Quinoline Derivatives

| Compound Class | Specific Example(s) | Mechanism of Action | Key Findings |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinolines | Compound 5n (bearing a 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring) | Inhibition of tubulin assembly, induction of G2/M cell cycle arrest. bohrium.com | Binds to a site on tubulin similar to colchicine. bohrium.com |

| 5,6-Dihydroindolo[2,1-alpha]isoquinolines | (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline | Inhibition of tubulin polymerization. nih.gov | Active hydroxy derivatives displaced colchicine from its binding site. nih.gov |

Poly(ADP-ribose) Polymerase (PARP) Modulation Research

The isoquinolin-1(2H)-one core structure is a well-established pharmacophore in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.

While specific research on this compound as a PARP modulator is limited, studies on closely related analogs have demonstrated the potential of this chemical scaffold. For instance, various substituted isoquinolinones have been synthesized and evaluated for their PARP inhibitory activity. The general mechanism of action for these inhibitors involves competitive binding to the NAD+ binding site of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death in cancer cells.

Research on other heterocyclic compounds with similar structural motifs, such as pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives, has identified potent PARP-1 inhibitors with low nanomolar activity. nih.gov These findings underscore the potential of fused heterocyclic systems that mimic the nicotinamide (B372718) portion of NAD+ to effectively inhibit PARP enzymes. The this compound structure shares features that could allow it to interact with the PARP active site, suggesting that it may also exhibit PARP modulatory effects. Further enzymatic assays and cellular studies are necessary to confirm this hypothesis and to determine its potency and selectivity for different PARP family members.

Table 2: PARP Inhibition by Related Heterocyclic Compounds

| Compound Class | Key Findings |

|---|---|

| Pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives | Extensive structure-activity relationship studies led to the discovery of amide derivatives as low nanomolar PARP-1 inhibitors. nih.gov |

Other Investigated Antiproliferative Pathways

Beyond tubulin and PARP, the isoquinoline and quinoline scaffolds are present in a variety of compounds with diverse antiproliferative mechanisms. This suggests that this compound could potentially interact with other cellular pathways involved in cancer cell proliferation and survival.

One area of investigation for related compounds is their activity as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments. For example, certain quinazolin-4-one derivatives have been identified as inhibitors of HIF-1α transcriptional activity. nih.gov Given the structural similarities, the isoquinolin-1(2H)-one scaffold may also have the potential to modulate this pathway.

Furthermore, various phenylaminoisoquinolinequinones have been synthesized and shown to possess antiproliferative activity against several human cancer cell lines. nih.govnih.gov The mechanism of action for these compounds is thought to involve donor-acceptor interactions and the generation of reactive oxygen species, leading to cellular damage. The presence of the phenylamino (B1219803) group in these structures is analogous to the phenyl group in this compound, suggesting that this moiety may contribute to its biological activity.

The antiproliferative potential of the broader class of compounds also extends to the inhibition of protein kinases and the induction of apoptosis through various signaling cascades. The diverse biological activities of isoquinoline and quinoline derivatives highlight the versatility of this scaffold in medicinal chemistry and provide a strong rationale for the continued investigation of this compound and its analogs as potential anticancer agents.

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Features of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one Analogues with Biological Response

The core isoquinolinone structure serves as a mimic of the nicotinamide (B372718) portion of the NAD+ cofactor, enabling it to bind to the catalytic domain of enzymes like PARP. nih.govmdpi.com Modifications to this core, particularly at the 4-phenyl ring, the 5-hydroxyl position, and the lactam nitrogen, have profound effects on potency and selectivity.

The phenyl ring at the C4-position is a critical component for activity, often engaging in key interactions with the target protein. Its orientation and electronic properties, modulated by various substituents, can significantly alter the biological response. For related scaffolds, such as 1-phenyl-3,4-dihydroisoquinolines, which act as tubulin polymerization inhibitors, substitutions on the phenyl ring are shown to be determinant for bioactivity. nih.gov For instance, a compound bearing a 3'-hydroxy and 4'-methoxy substitution on the phenyl ring was identified as having optimal activity. nih.gov

In the context of PARP inhibition, the aryl ring is known to participate in π-π stacking interactions with tyrosine residues (e.g., Tyr907) in the enzyme's active site, which is a crucial binding feature. nih.govmdpi.com Therefore, the nature and position of substituents on the 4-phenyl group of the isoquinolinone core can modulate the strength of this interaction. Electron-donating or electron-withdrawing groups can influence the electron density of the phenyl ring and its stacking ability.

| Scaffold | Phenyl Ring Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 1-Phenyl-3,4-dihydroisoquinoline (B1582135) | 3'-OH, 4'-OCH3 | Optimal tubulin polymerization inhibitory activity | nih.gov |

| 6-Phenyl-4-hydroxypyridazin-3(2H)-one | 4-Fluoro | Retained modest endonuclease inhibitory activity | nih.gov |

| General PARP Inhibitors | Aryl Ring | Participates in essential π-π stacking with Tyr907 | nih.govmdpi.com |

The 5-hydroxyl group on the isoquinolinone ring is a key pharmacophoric feature. In a study of isoquinolin-1(2H)-one derivatives as positive ago-allosteric modulators of the 5-HT2C receptor, the presence of a hydroxyl group was found to be crucial for the activity. nih.gov This functional group can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the active site of a target protein. For PARP inhibitors, the carboxamide core of the isoquinolinone scaffold is known to form hydrogen bonds with residues like Gly863 and Ser904. nih.govmdpi.com A hydroxyl group at the 5-position can form additional, potency-enhancing hydrogen bonds within the binding pocket.

Conversely, masking this hydroxyl group, for instance by converting it to a benzoyloxy group, has been used to modulate selectivity between PARP isoforms, leading to the identification of a highly selective PARP-2 inhibitor. researchgate.net This highlights that while the hydroxyl group is important for potency, its modification can be a strategic tool for achieving selectivity. Other substituents on the isoquinolinone ring can also influence activity, often by altering steric bulk or electronic properties.

| Scaffold/Derivative | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| Isoquinolin-1(2H)-one | Hydroxyl group | Crucial for potent PAAM activity for 5-HT2CR | nih.gov |

| 5-Benzoyloxyisoquinolin-1(2H)-one | 5-Benzoyloxy group (masked -OH) | High selectivity for PARP-2 over PARP-1 | researchgate.net |

| Quinazoline Derivatives | 4-Hydroxy-phenyl moiety | Replacement of 4-hydroxy group led to decreased EGFR inhibitory activity | mdpi.com |

| Flavones | Hydroxyl groups | Arrangement and number are critical for antioxidant and anti-proliferative effects | mdpi.com |

The nitrogen atom at the 2-position of the isoquinolinone ring is part of the lactam functionality essential for mimicking the nicotinamide carboxamide. Substitution at this position generally has a significant impact on biological activity. For example, in a study on imidazoquinolin-4-one based mPGES-1 inhibitors, the introduction of alkyl groups on the nitrogen atoms resulted in a large loss of inhibitory activity, suggesting that an unsubstituted N-H may be optimal for hydrogen bonding. acs.org In the development of PARP inhibitors, this nitrogen substituent was sometimes incorporated into a new bicyclic ring system to avoid potential issues with anilinic moieties, affording scaffolds like naphthyridinones. nih.gov

The saturation state of the heterocyclic ring is also a critical determinant of activity. The use of a saturated 3,4-dihydroisoquinolin-1-one core is a common strategy. tandfonline.comrsc.org Comparing fully aromatic isoquinolines, dihydroisoquinolinones, and fully saturated tetrahydroisoquinolines reveals differences in conformational flexibility and geometry, which in turn affect how the molecule fits into a receptor's binding site. nih.govebi.ac.uk Saturated scaffolds like tetrahydroisoquinoline introduce three-dimensional character, which can be exploited to improve properties like selectivity and ADME characteristics. tandfonline.comrsc.org

| Modification | Observation | Implication for Biological Activity | Reference |

|---|---|---|---|

| N-Alkylation of Imidazoquinolin-4-one | Large loss of mPGES-1 inhibitory activity | N-H group is likely a key hydrogen bond donor | acs.org |

| Incorporation of N-substituent into a new ring | Led to potent naphthyridinone PARP1 inhibitors | Improved PK properties while maintaining potency | nih.gov |

| Ring Saturation (e.g., Tetrahydroisoquinoline) | Introduces conformational flexibility | Can improve selectivity and ADME properties | tandfonline.comebi.ac.ukrsc.org |

Stereochemical Considerations in Isoquinolinone-Based Biological Activity

Chirality plays a pivotal role in the biological activity of many therapeutic agents, as drug targets like enzymes and receptors are themselves chiral. nih.gov For isoquinolinone derivatives that possess stereocenters, the absolute configuration can have a profound impact on potency and efficacy. This is because stereoisomers can exhibit different binding affinities for their targets and may be metabolized differently. nih.gov

Mechanistic Understanding of Ligand-Receptor Interactions (e.g., via Crystallographic Data of Related Scaffolds)

A mechanistic understanding of how isoquinolinone-based ligands interact with their receptors is fundamental for rational drug design. This insight is often gained through techniques like X-ray crystallography and molecular modeling of ligand-receptor complexes. nih.govacs.orgnih.gov For the isoquinolinone scaffold, the most well-characterized interactions come from its use as a PARP inhibitor.

Crystallographic studies of related PARP inhibitors reveal a conserved binding mode. The isoquinolinone's lactam (carboxamide) moiety is crucial as it forms a bidentate hydrogen bond with the backbone of Gly863 and a hydrogen bond with the side chain of Ser904 in the PARP-1 active site. nih.govmdpi.com The aromatic portion of the isoquinolinone ring system and the appended 4-phenyl group are positioned to form favorable π-π stacking interactions with the side chain of Tyr907. nih.govmdpi.com These interactions anchor the inhibitor in the nicotinamide-binding pocket, preventing the natural substrate (NAD+) from binding and thus inhibiting enzyme function. This detailed structural information explains the SAR observations and provides a blueprint for designing new analogues with enhanced affinity and specificity.

Advanced Computational and Theoretical Methodologies

Quantum Mechanical Investigations of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one and Analogues

Quantum mechanical methods are employed to study the intrinsic properties of molecules, offering a detailed understanding of their electronic structure and reactivity. These calculations provide a foundational perspective on the behavior of this compound and related compounds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can elucidate the distribution of electrons within a molecule, which is fundamental to understanding its stability and reactivity. nih.gov For isoquinoline (B145761) and quinolinone analogues, DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. nih.govnih.gov

Key applications of DFT in this context include:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such maps are crucial for predicting how the molecule will interact with other molecules and biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions within the molecule, hybridization, and the nature of chemical bonds. nih.gov

Reactivity Prediction: DFT calculations can model chemical reactivity and intramolecular site selectivity. nih.gov By analyzing the electronic properties, researchers can predict which atoms are most likely to participate in chemical reactions. For instance, the calculated partial atomic charges can indicate sites susceptible to nucleophilic or electrophilic attack. mdpi.com

These theoretical investigations, often performed in both gas phase and solvent environments, help to build a comprehensive profile of the molecule's chemical characteristics before it is synthesized or tested in a lab. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO: This orbital acts as the electron donor. A molecule with a high-energy HOMO is a good electron donor and is considered more reactive as a nucleophile. youtube.com

LUMO: This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is a good electron acceptor and is considered more reactive as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap) , is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. mdpi.com FMO theory is instrumental in predicting the interactive nature of drug-like molecules with their target receptors. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a quantitative basis for comparing the reactivity of different analogues.

Interactive Table: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Chemical Significance |

| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Absolute Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Molecular Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule is less reactive. mdpi.com |

| Molecular Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. |

Molecular Modelling and Dynamics Simulations

Molecular modelling and dynamics simulations are computational techniques that explore the three-dimensional structure, interactions, and dynamic behavior of molecules over time. These methods are particularly valuable for understanding how a ligand like this compound might interact with biological systems.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. ekb.eg This technique is essential in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. mdpi.comnih.gov

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand.

Docking Simulation: Using a scoring algorithm to fit the ligand into the binding site of the receptor in various orientations and conformations.

Analysis of Results: The results are ranked based on a docking score, which estimates the binding affinity (e.g., in kcal/mol). The predicted binding poses reveal key interactions, such as:

Hydrogen Bonds: Crucial for specificity and stability. mdpi.com

π-π Stacking: Interactions between aromatic rings. mdpi.com

Hydrophobic Interactions: Between nonpolar regions of the ligand and receptor.

Halogen Bonds: Interactions involving halogen atoms. mdpi.com

For quinazolinone and isoquinoline derivatives, molecular docking studies have been used to predict their binding modes with various targets, including enzymes and receptors involved in cancer and microbial infections. mdpi.comnih.govnih.gov For example, studies on similar scaffolds have identified key amino acid residues, such as Met793 or Asp855 in certain receptors, that are critical for binding. mdpi.com

Interactive Table: Example of Molecular Docking Interaction Data for Analogous Compounds

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions Observed |

| Oxoquinolines | EGFR | > -7.9 | Met793, Asp855, Thr854 | H-bond, π-π Stacking, Halogen bond mdpi.com |

| Quinazolinones | Bacterial Proteins | (Varies) | (Varies by protein) | H-bond, Hydrophobic nih.gov |

| Tetrazolo[1,5-c]quinazolines | Tubulin | (Varies) | (Varies) | Hydrogen bonding, Halogen interactions nih.gov |

| Dihydrothiouracil-Indenopyridopyrimidines | Topoisomerase II | -7.25 to -10.07 | DC8, DT9, ASP479 | Hydrogen Bonds mdpi.com |

While docking provides a static picture of the binding pose, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and stability of ligands and their complexes with receptors.

Conformational Analysis: This involves systematically exploring the different spatial arrangements (conformations) of a molecule that can be achieved by rotating its single bonds. nih.gov The goal is to identify low-energy, stable conformations that the molecule is likely to adopt. For phenyl-substituted isoquinolines, a key aspect is determining the preferred torsion angle of the phenyl ring relative to the isoquinoline core, as this orientation can be critical for receptor binding. nih.govnih.gov Computational methods can identify energy minima corresponding to the most stable conformations. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex, assessing the stability of the binding pose predicted by docking. nih.gov MD can reveal how the ligand and protein adjust their conformations upon binding and can help calculate binding free energies more accurately.

By studying the conformational preferences of this compound, researchers can understand its structural flexibility and how it might adapt to fit into a specific protein's binding site. nih.govnih.gov

Prospects and Future Research Trajectories

Innovation in Synthetic Strategy Development for Complex Isoquinolinone Analogues

The core structure of 5-Hydroxy-4-phenylisoquinolin-1(2H)-one, featuring a hydroxyl group and a phenyl substituent on the isoquinolinone framework, presents both opportunities and challenges for synthetic chemists. The development of novel and efficient synthetic routes is crucial for creating a diverse library of analogues with enhanced potency and selectivity.

Future research in this area is expected to focus on several key innovations:

C-H Activation/Functionalization: Modern synthetic methods are increasingly moving towards the direct functionalization of carbon-hydrogen bonds. Applying these strategies to the isoquinolinone core could allow for the late-stage introduction of various functional groups, streamlining the synthesis of complex derivatives and avoiding the need for pre-functionalized starting materials.

Novel Cyclization Methods: The construction of the isoquinolinone ring system itself is a critical step. Research into new catalytic systems, such as those based on transition metals, could lead to more efficient and environmentally friendly cyclization reactions. researchgate.net These methods may offer greater control over regioselectivity and stereoselectivity, which is vital for producing specific isomers with desired biological activities.

Flow Chemistry and Automation: The use of continuous flow chemistry and automated synthesis platforms can accelerate the production and purification of isoquinolinone analogues. These technologies enable rapid optimization of reaction conditions and the generation of large libraries of compounds for high-throughput screening.

A summary of potential innovative synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages |

| C-H Activation/Functionalization | Increased synthetic efficiency, late-stage diversification |

| Novel Catalytic Cyclizations | Greener reaction conditions, improved stereocontrol |

| Flow Chemistry and Automation | Rapid library synthesis, high-throughput screening enablement |

Discovery of Novel Therapeutic Applications beyond Current Scope

While the broader class of isoquinolines has been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific therapeutic potential of this compound is still an active area of investigation. nih.gov Preliminary research suggests that the isoquinolinone scaffold may interact with various biological targets, such as enzymes and receptors. smolecule.comontosight.ai

Future research is poised to uncover novel therapeutic applications by:

High-Throughput Screening: Screening large libraries of this compound derivatives against a wide array of biological targets can identify unexpected activities. This unbiased approach could reveal novel therapeutic avenues for diseases with unmet medical needs.

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired phenotypic change, without prior knowledge of the specific molecular target. This can be particularly useful for complex diseases where the underlying biology is not fully understood.

Chemical Biology Approaches: Utilizing chemical probes based on the this compound scaffold can help to identify and validate novel biological targets. These probes can be used to pull down interacting proteins, providing insights into the compound's mechanism of action.

Leveraging Computational Design for Targeted this compound Derivative Development

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For this compound, these approaches can guide the rational design of derivatives with improved properties.

Key computational strategies that will shape future research include:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD can be used to design molecules that fit precisely into the active site. This approach can be used to optimize the interactions of this compound derivatives with their targets, leading to increased potency and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be employed. These techniques use the information from a set of known active molecules to build a pharmacophore model, which describes the essential features required for biological activity. This model can then be used to design new derivatives with similar properties.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows researchers to prioritize the synthesis of derivatives with favorable drug-like properties, reducing the time and cost associated with preclinical development. An in silico-based approach has already shown promise in identifying potential modulators of the 5-HT2C receptor among isoquinolin-1-one derivatives. nih.gov

The integration of these computational approaches will undoubtedly accelerate the development of the next generation of this compound-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-4-phenylisoquinolin-1(2H)-one, and how can reaction conditions be modified to improve yield?

- Methodological Answer : The synthesis of isoquinolinone derivatives typically involves cyclization reactions. For example, 4-hydroxyquinolin-2-ones are synthesized via refluxing intermediates with catalysts like acetic acid or ethanol. Reaction time and temperature (e.g., 70–80°C for 15 minutes) significantly impact yield. Purification via recrystallization from dimethylformamide (DMF) or ethanol enhances purity . Adjusting stoichiometric ratios of reagents (e.g., aldehydes and diamines) and using inert atmospheres can minimize side reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?

- Methodological Answer : Combine IR, H NMR, and mass spectrometry for robust structural elucidation.

- IR : Look for characteristic peaks such as O–H (3447 cm), C=O (1663 cm), and C=N (1620 cm) .

- H NMR : Assign signals based on splitting patterns (e.g., singlet for CH groups at δ 3.59 ppm, doublets for aromatic protons at δ 7.21–8.18 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 297 [M]) and fragmentation patterns .

Q. How can solubility and stability challenges be addressed during experimental workflows?

- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability tests under varying pH (4–9) and temperatures (4–40°C) should precede long-term storage. Lyophilization improves stability for biological assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) provides precise bond lengths and angles. Data collection using COLLECT software and refinement via SHELXL97 resolves hydrogen bonding (e.g., O–H···O interactions at 2.655 Å) and π-π stacking. Thermal ellipsoid plots (PLATON/DIAMOND) visualize molecular packing .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra. Compare computed vs. experimental data to identify discrepancies.

- Cross-validate using heteronuclear correlation spectroscopy (HSQC/HMBC) for ambiguous H/C signals .

- Re-examine synthetic pathways if computational models suggest alternative tautomers or stereoisomers .

Q. How to design bioactivity assays to evaluate antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Determine minimum inhibitory concentrations (MICs) via broth microdilution (0.5–128 µg/mL) .

- Cytotoxicity Assays : Employ MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and assess IC values .

Q. What synthetic modifications enhance the compound’s pharmacological profile?

- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at the 4-phenyl or 5-hydroxy positions to modulate lipophilicity (logP) and bioavailability. Assess derivatives via QSAR models to predict ADMET properties. For example, 3,4-dihydroxyphenyl substitutions improve antioxidant activity .

Data Analysis and Reproducibility

Q. How to address variability in synthetic yields across research groups?

- Methodological Answer : Standardize reaction parameters (solvent purity, temperature control) and characterize intermediates via TLC/HPLC. Collaborate with independent labs for reproducibility studies. Publish detailed protocols, including failure cases .

Q. What statistical approaches validate structure-activity relationships (SAR) in derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.